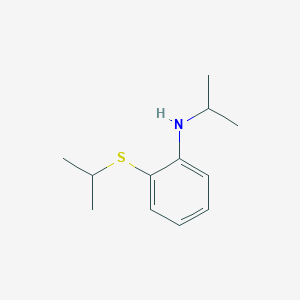

N-Isopropyl-2-(isopropylthio)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Isopropyl-2-(isopropylthio)aniline is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H19NS and a molecular weight of 209.36 g/mol . The compound is typically stored in a refrigerator and has a purity of 97% .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(isopropylthio)aniline can be achieved through various methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is noted for its simplicity, mild reaction conditions, and scalability.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized using standard organic synthesis techniques. These methods often involve the use of readily available starting materials and reagents, making the process cost-effective and efficient.

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-2-(isopropylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-2-(isopropylthio)aniline has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has potential biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products, including dyes, pigments, and intermediates for other chemical processes.

Wirkmechanismus

The mechanism of action of N-Isopropyl-2-(isopropylthio)aniline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Isopropyl-2-(methylthio)aniline

- N-Isopropyl-2-(ethylthio)aniline

- N-Isopropyl-2-(propylthio)aniline

Uniqueness

N-Isopropyl-2-(isopropylthio)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biologische Aktivität

N-Isopropyl-2-(isopropylthio)aniline is an organic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological mechanisms, toxicity profiles, and its applications in pharmacology and toxicology, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by an isopropylthio group attached to the aniline moiety. This structural configuration influences its chemical reactivity and biological interactions.

- Molecular Formula : C12H17NS

- Molecular Weight : Approximately 207.34 g/mol

The presence of the thiol group is significant for its reactivity, as thiols can participate in various biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cytochrome P450 enzymes. Research indicates that it may inhibit CYP1A2, an enzyme crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in therapeutic settings.

Pharmacological Potential

This compound has been identified as a candidate for further studies in pharmacology due to its potential therapeutic applications. Its ability to modulate enzyme activity suggests possible roles in:

- Drug Metabolism : As an inhibitor of CYP1A2, it may affect the metabolism of various drugs, necessitating careful consideration in polypharmacy scenarios.

- Antimicrobial Properties : Similar compounds have been studied for their antimicrobial and antifungal activities, indicating that this compound may also possess such properties.

Toxicity Profile

Toxicological studies have shown that this compound can cause acute health effects, including:

- Irritation : Contact with skin or eyes can lead to irritation.

- Methemoglobinemia : High exposure levels may interfere with oxygen transport in the blood, leading to symptoms like headache and dizziness .

Study on Toxicity and Repellency

A comprehensive study conducted on various chemicals, including this compound, evaluated its toxicity across multiple species. The results indicated:

- Acute Oral Toxicity : Data from 345 chemicals revealed varying levels of toxicity across 26 species of birds and mammals.

- Phytotoxicity : Tests showed effects on seed germination and plant growth when exposed to the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-Isopropyl-2-(methylthio)aniline | Moderate CYP inhibition | Methyl group vs. isopropyl group |

| N-Isopropyl-2-(ethylthio)aniline | Lower antimicrobial activity | Ethyl group vs. isopropyl group |

| N-Isopropyl-2-(propylthio)aniline | Similar enzyme interactions | Propyl group vs. isopropyl group |

This table highlights how structural variations influence biological activities, emphasizing the significance of the isopropylthio group in this compound's unique properties.

Eigenschaften

IUPAC Name |

N-propan-2-yl-2-propan-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVIEQFCQWMNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1SC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.